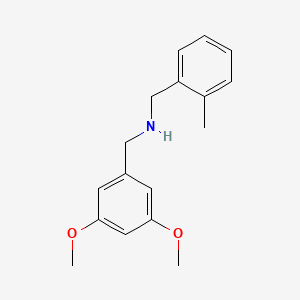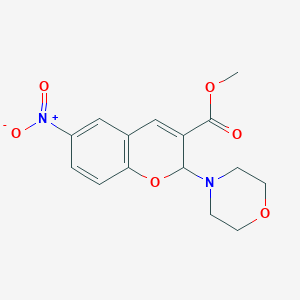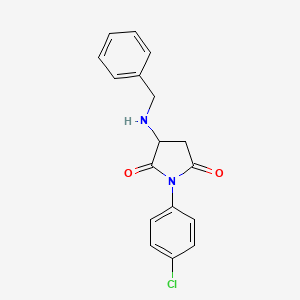![molecular formula C21H24N2O2 B4942638 2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4942638.png)
2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide, also known as MPAA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPAA belongs to the class of compounds known as N-phenylacetamides, which have been shown to possess a wide range of biological activities.
作用機序
The exact mechanism of action of 2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide is not yet fully understood. However, it has been suggested that 2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. 2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide may also interact with other neurotransmitter systems, such as the glutamatergic and serotonergic systems.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to possess a range of biochemical and physiological effects. It has been demonstrated to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. 2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It also possesses a range of biological activities, making it useful for investigating a variety of physiological processes. However, 2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide also has some limitations. Its mechanism of action is not yet fully understood, and its potential side effects and toxicity have not been extensively studied.
将来の方向性
There are several future directions for research on 2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide. One area of interest is the development of more potent and selective analogs of 2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide for use in the treatment of neurodegenerative diseases. Another area of interest is the investigation of the potential side effects and toxicity of 2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide and its interactions with other neurotransmitter systems.
合成法
The synthesis of 2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide can be achieved through a multi-step process involving the reaction of 2-methylbenzylamine with 4-chlorobenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with acetic anhydride.
科学的研究の応用
2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to possess a range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. 2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-(2-methylphenyl)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16-7-3-4-8-18(16)15-20(24)22-19-11-9-17(10-12-19)21(25)23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHGXICCSLHRFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenyl)-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,4-dimethoxyphenyl)ethanediamide](/img/structure/B4942561.png)
![N~2~-(2-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4942565.png)
![N~3~-acetyl-N~1~-methyl-N~1~-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-beta-alaninamide](/img/structure/B4942574.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4942578.png)

![2-[5-({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanoyl}amino)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4942586.png)


![2-fluoro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4942619.png)

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4942644.png)
![1-bromo-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene](/img/structure/B4942649.png)

![1,2-dichloro-3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B4942673.png)